tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate
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Overview
Description
Tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate is a complex organic compound that features a boronate ester group
Preparation Methods
The synthesis of tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate, which is then coupled with the appropriate carbamate precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and potentially leading to new derivatives.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Scientific Research Applications
Tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of biologically active molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its application. In organic synthesis, its boronate ester group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In medicinal chemistry, the compound’s structure allows it to interact with specific biological targets, potentially inhibiting or activating certain pathways.
Comparison with Similar Compounds
Similar compounds include other boronate esters and carbamates, such as:
- Tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
These compounds share similar functional groups but differ in their core structures, leading to variations in their reactivity and applications. The unique combination of the boronate ester and carbamate groups in tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate makes it particularly versatile in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C21H32BNO5 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
tert-butyl N-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-yl]carbamate |
InChI |
InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-16-9-8-12-25-17-13-14(10-11-15(16)17)22-27-20(4,5)21(6,7)28-22/h10-11,13,16H,8-9,12H2,1-7H3,(H,23,24) |
InChI Key |
BJNOWZDJZXGJDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCO3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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